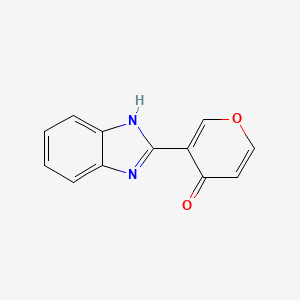
3-(1H-benzimidazol-2-yl)pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)pyran-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyranone Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyranone is a versatile scaffold in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)pyran-4-one typically involves the condensation of a benzimidazole derivative with a pyranone precursor. One common method is the reaction of 2-aminobenzimidazole with a suitable pyranone derivative under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, and the product is usually obtained after purification by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(1H-benzimidazol-2-yl)pyran-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, solid aluminum oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
科学的研究の応用
作用機序
The mechanism of action of 3-(1H-benzimidazol-2-yl)pyran-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity. The pyranone scaffold can enhance the compound’s binding affinity and selectivity for these targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-(1H-benzimidazol-2-yl)pyran-4-one
- 3-(1H-benzimidazol-2-yl)chromen-4-one
- 3-(1H-benzimidazol-2-yl)quinolin-4-one
Uniqueness
3-(1H-benzimidazol-2-yl)pyran-4-one stands out due to its unique combination of benzimidazole and pyranone moieties, which confer distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for the development of new compounds with diverse applications .
特性
分子式 |
C12H8N2O2 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)pyran-4-one |
InChI |
InChI=1S/C12H8N2O2/c15-11-5-6-16-7-8(11)12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14) |
InChIキー |
CXTSCOMOTYUABF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=COC=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















